6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF4O3/c12-5-1-2-8-6(3-5)7(17)4-10(18,19-8)11(15,16)9(13)14/h1-3,9,18H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAVXXJUDELFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC1(C(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable chromenone precursor, such as 4-hydroxycoumarin.
Halogenation: The precursor undergoes halogenation to introduce the chloro group at the 6-position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxyl group is introduced at the 2-position through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 6-chloro-2-oxo-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one.
Reduction: Formation of 6-hydroxy-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one.
Substitution: Formation of 6-methoxy-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro and hydroxy groups may facilitate binding to active sites, while the tetrafluoroethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse pharmacological and physicochemical properties depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- *logP values estimated via XLogP3 or experimental data where available.
- †Molecular formula and weight inferred from structural analogs.
- ‡Predicted based on tetrafluoroethyl group’s contribution (cf. logP = 2.18 for similar ethers ).
Key Observations :
Electron-Withdrawing Substituents: The tetrafluoroethyl group in the target compound enhances electronegativity compared to phenyl (e.g., ) or methyl groups (e.g., ). This may improve stability against oxidative metabolism but could also confer persistence in the environment (PBT classification noted in related fluorinated ethers ).
Hydrogen Bonding Capacity :
The hydroxyl group at position 2 distinguishes the target compound from analogs like 6-chloro-2-(trichloromethyl)-4H-chromen-4-one , enabling stronger hydrogen-bonding interactions, which are critical for target binding in pharmacological contexts.
Lipophilicity : The logP of the target compound (~2.5–3.0) is comparable to 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (logP = 2.5) , suggesting moderate membrane permeability. However, fluorinated groups may alter distribution in lipid-rich tissues.
Biological Activity
6-Chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a fluorinated organic compound belonging to the chromen-4-one family. Its unique structural features include a hydroxyl group and a tetrafluoroethyl moiety, which significantly influence its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₇ClF₄O₃
- Molar Mass : 298.62 g/mol
- IUPAC Name : 6-Chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
- InChI Key : ZHAAVXXJUDELFM-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group serves as a hydrogen bond donor, enhancing binding affinity to specific proteins or enzymes. The tetrafluoroethyl group may contribute to its lipophilicity and stability in biological environments.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of hydroxyl groups in chromenone derivatives is known to contribute to their radical scavenging capabilities.
Anticancer Activity
Studies have shown that chromenone derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have been tested against breast cancer cell lines (T-27D) using the MTT assay to evaluate their potential for inducing apoptosis and inhibiting cell growth.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6-Chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one | T-27D | TBD | Induces apoptosis |
| Related Chromenone | T-47D | TBD | Cell cycle arrest |
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. Its structural features may allow it to modulate the activity of specific enzymes involved in metabolic pathways associated with oxidative stress and inflammation.
Study on Antiproliferative Effects
A recent study explored the antiproliferative effects of various chromenone derivatives on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability in a concentration-dependent manner. The study utilized an MTT assay for quantification.
Key Findings :
- Cell Viability Reduction : Up to 70% at 50 μM concentration.
- Mechanism : Induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of chromenone derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using serial dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The results demonstrated significant antibacterial activity, suggesting that the compound could be further explored for therapeutic applications in infectious diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of chromenone derivatives often involves catalytic coupling reactions. For example, ruthenium(II) complexes (e.g., [Ru(η³-2-C₃H₄Me)(CO)(dppf)][SbF₆]) with trifluoroacetic acid as a co-catalyst have been used to promote reactions between propargylic alcohols and chromenone cores, yielding fused heterocycles in good yields . Optimization includes varying solvent systems (e.g., dichloromethane), temperature (room temperature to 80°C), and stoichiometric ratios of reactants. Monitoring by thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the target compound.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the substitution pattern and stereochemistry. Mass spectrometry (MS), particularly high-resolution ESI-MS, validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and hydroxyl (-OH) stretches. For example, ¹H NMR chemical shifts in the range δ 6.8–8.2 ppm typically indicate aromatic protons in chromenones .
Q. What are the key physicochemical properties (e.g., log Pow, solubility) of this compound, and how are they determined experimentally?
- Methodological Answer : The octanol-water partition coefficient (log Pow) can be measured using shake-flask methods or reverse-phase HPLC. For related fluorinated compounds, log Pow values around 2.18 have been reported, indicating moderate hydrophobicity . Solubility profiles are determined via saturation shake-flask experiments in solvents like methanol, DMSO, or aqueous buffers (pH 1–13). Thermal stability is assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL refine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 293 K (Cu-Kα radiation, λ = 1.54178 Å) is processed with SHELXL for structure solution and refinement . Key steps include:
- Data integration and scaling (e.g., using CrysAlisPro).
- Structure solution via intrinsic phasing (SHELXT).
- Full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters for non-H atoms.
- Validation using R1 (goal < 0.05) and wR2 (goal < 0.15) indices. Disorder in substituents (e.g., tetrafluoroethyl groups) requires splitting into multiple sites .
Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties and reaction mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and excited-state intramolecular proton transfer (ESIPT) behavior . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions. For reaction mechanisms, transition-state optimization (e.g., using QST3) and intrinsic reaction coordinate (IRC) calculations validate proposed pathways .
Q. How can researchers resolve contradictions in stereochemical data between crystallographic and spectroscopic studies?
- Methodological Answer : Discrepancies between solid-state (X-ray) and solution-phase (NMR) data often arise from dynamic effects (e.g., tautomerism). Strategies include:
- Variable-temperature NMR to detect conformational exchange.
- Comparative analysis of crystallographic data (e.g., torsion angles in SHELX-refined structures) with DFT-optimized geometries .
- Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing solid-state packing .
Q. What strategies validate tautomeric forms of this compound in solution versus the solid state?
- Methodological Answer : Tautomerism is probed via:
- Solid-state NMR (¹³C CP/MAS) to compare with solution NMR.
- X-ray photoelectron spectroscopy (XPS) for electronic environment differences.
- Co-crystallization experiments with tautomer-selective hosts (e.g., cyclodextrins) .
Q. How can kinetic studies elucidate reaction mechanisms involving this chromenone derivative?
- Methodological Answer : Pseudo-first-order kinetics under varying concentrations of reactants (monitored by UV-Vis or HPLC) identify rate-determining steps. Isotopic labeling (e.g., D₂O for proton transfer studies) and Eyring plots (ΔH‡ and ΔS‡ calculation) distinguish between concerted and stepwise mechanisms. For example, in propargylic alcohol coupling, kinetic isotope effects (KIEs) reveal whether protonation precedes cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
